Cas no 2216757-74-1 (ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate)

Ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate is a chiral indoline derivative with significant utility in pharmaceutical and organic synthesis. Its stereospecific (R)-configuration makes it a valuable intermediate for the preparation of biologically active compounds, particularly in the development of enantioselective catalysts and therapeutic agents. The ethyl ester moiety enhances solubility and reactivity, facilitating further functionalization under mild conditions. This compound’s rigid indoline scaffold contributes to structural stability, while its synthetic versatility allows for efficient incorporation into complex molecular frameworks. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications, making it a preferred choice for asymmetric synthesis and medicinal chemistry studies.
ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate structure
2216757-74-1 structure
Product name:ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate
CAS No:2216757-74-1
MF:C12H15NO2
Molecular Weight:205.253003358841
CID:5656158
PubChem ID:165886157

ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
    • 2216757-74-1
    • EN300-27728019
    • ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate
    • インチ: 1S/C12H15NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-6,10,13H,2,7-8H2,1H3/t10-/m1/s1
    • InChIKey: SSARPHQMMQWBKD-SNVBAGLBSA-N
    • SMILES: O(CC)C(C[C@H]1CC2C=CC=CC=2N1)=O

計算された属性

  • 精确分子量: 205.110278721g/mol
  • 同位素质量: 205.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • XLogP3: 2.2

ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27728019-1.0g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1 95.0%
1.0g
$1043.0 2025-03-19
Enamine
EN300-27728019-0.05g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1 95.0%
0.05g
$876.0 2025-03-19
Enamine
EN300-27728019-0.5g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1 95.0%
0.5g
$1001.0 2025-03-19
Enamine
EN300-27728019-5.0g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1 95.0%
5.0g
$3023.0 2025-03-19
Enamine
EN300-27728019-0.1g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1 95.0%
0.1g
$917.0 2025-03-19
Enamine
EN300-27728019-1g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1
1g
$1043.0 2023-09-10
Enamine
EN300-27728019-2.5g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1 95.0%
2.5g
$2043.0 2025-03-19
Enamine
EN300-27728019-0.25g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1 95.0%
0.25g
$959.0 2025-03-19
Enamine
EN300-27728019-5g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1
5g
$3023.0 2023-09-10
Enamine
EN300-27728019-10g
ethyl 2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetate
2216757-74-1
10g
$4483.0 2023-09-10

ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetate 関連文献

ethyl 2-(2R)-2,3-dihydro-1H-indol-2-ylacetateに関する追加情報

Ethyl 2-(2R)-2,3-Dihydro-1H-Indol-2-yl Acetate: A Comprehensive Overview

Ethyl 2-(2R)-2,3-dihydro-1H-indol-2-yl acetate, with the CAS number 2216757-74-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of ethyl 2-(2R)-2,3-dihydro-1H-indol-2-yl acetate is characterized by a bicyclic indole system with an ethoxy acetyl group attached at the 2-position of the indole ring. The stereochemistry at the 2R position plays a crucial role in determining the compound's properties and interactions.

Recent studies have highlighted the importance of ethyl 2-(2R)-indolyl acetate in various biological systems. For instance, researchers have explored its role as a potential modulator of G-protein coupled receptors (GPCRs), which are key targets in the development of therapeutic agents. The compound's ability to interact with these receptors suggests its potential in treating conditions such as inflammation, pain, and neurological disorders. Moreover, advancements in synthetic methodologies have enabled the efficient synthesis of this compound, making it more accessible for large-scale studies.

The synthesis of ethyl 2-(2R)-indolyl acetate involves a multi-step process that typically begins with the preparation of the indole derivative. One common approach is the Paal-Knorr synthesis, which utilizes β-keto esters and ammonia or ammonium salts to form indoles. Subsequent steps involve functionalization of the indole ring to introduce the ethoxy acetyl group at the desired position. The stereochemistry at the 2R position is often controlled through asymmetric induction techniques, ensuring high enantiomeric excess in the final product.

In terms of biological activity, ethyl 2-(2R)-indolyl acetate has demonstrated promising results in vitro and in vivo models. Preclinical studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways such as COX-2 and NF-kB. Additionally, its ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders. Recent research has also explored its role as a neuroprotective agent, particularly in models of Alzheimer's disease and stroke.

The pharmacokinetic profile of ethyl 2-(2R)-indolyl acetate is another area of active investigation. Studies have revealed that this compound has moderate bioavailability following oral administration, with acceptable clearance rates. Its metabolic pathways involve cytochrome P450 enzymes, which are critical for determining its safety profile and potential drug-drug interactions. Ongoing research aims to optimize its pharmacokinetic properties to enhance therapeutic efficacy while minimizing adverse effects.

From an applications perspective, ethyl 2-(2R)-indolyl acetate holds promise in several therapeutic areas. Its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Furthermore, its neuroprotective effects suggest potential applications in neurodegenerative disorders like Parkinson's disease and Huntington's disease. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to advance this compound into clinical trials.

In conclusion, ethyl 2-(ethyl 2-(R)-indolyl) acetate represents a compelling molecule with diverse biological activities and therapeutic potential. Its structure-function relationship, synthesis methodologies, and pharmacological properties continue to be subjects of intense research. As new insights emerge from ongoing studies, this compound is poised to make significant contributions to drug discovery and development.

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